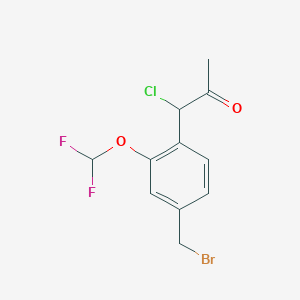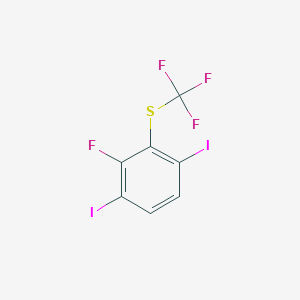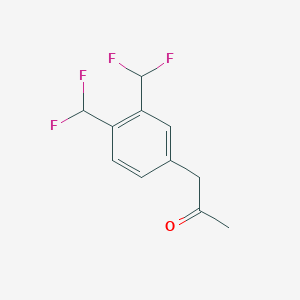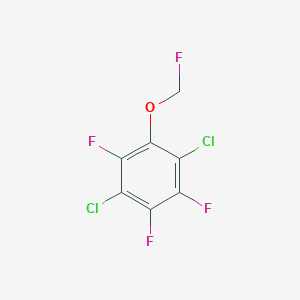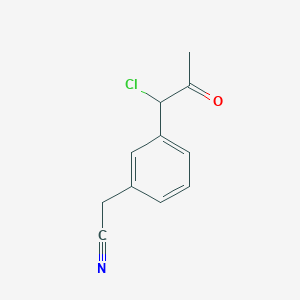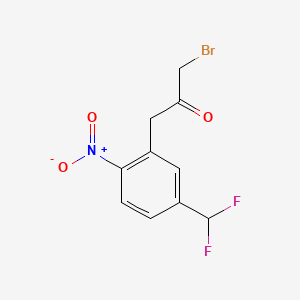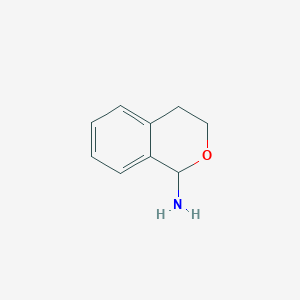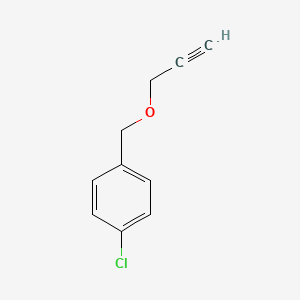
1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene is an organic compound with the molecular formula C9H7ClO. It is characterized by a benzene ring substituted with a chlorine atom and a prop-2-yn-1-yloxy methyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene can be synthesized through the reaction of 1-chloro-4-(hydroxymethyl)benzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to an alkene or alkane under hydrogenation conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Scientific Research Applications
1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-((prop-2-yn-1-yloxy)methyl)benzene involves its interaction with various molecular targets. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole rings. The chlorine atom can undergo substitution reactions, leading to the formation of diverse derivatives with potential biological activity .
Comparison with Similar Compounds
1-Chloro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the methyl group.
Benzyl Propargyl Ether: Similar alkyne functionality but different substitution pattern on the benzene ring.
Properties
CAS No. |
4039-86-5 |
|---|---|
Molecular Formula |
C10H9ClO |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
1-chloro-4-(prop-2-ynoxymethyl)benzene |
InChI |
InChI=1S/C10H9ClO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h1,3-6H,7-8H2 |
InChI Key |
VUJITVTVTWYDAK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



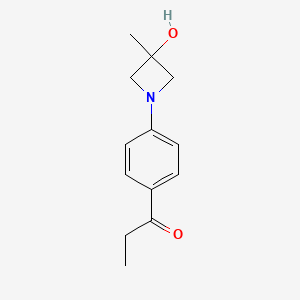
![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
